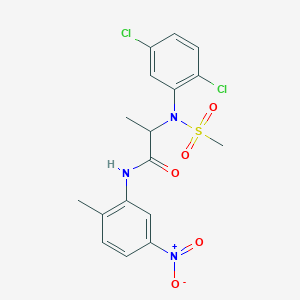![molecular formula C16H14ClN3 B12477304 9-(3-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B12477304.png)
9-(3-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-[(3-chlorophenyl)methyl]-2,5,7-triazatricyclo[6400(2),?]dodeca-1(12),5,8,10-tetraene” is a synthetic organic compound that belongs to the class of triazatricyclo compounds These compounds are characterized by their complex ring structures and the presence of nitrogen atoms within the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-[(3-chlorophenyl)methyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene” typically involves multiple steps, including the formation of the triazatricyclo core and the introduction of the chlorophenyl group. A common synthetic route may involve the following steps:
Formation of the Triazatricyclo Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and dicarbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“7-[(3-chlorophenyl)methyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), mild heating.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, “7-[(3-chlorophenyl)methyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the triazatricyclo core and the chlorophenyl group could make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties could be investigated. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for the development of new medications.
Industry
In industry, “7-[(3-chlorophenyl)methyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene” could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “7-[(3-chlorophenyl)methyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
7-[(3-bromophenyl)methyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene: Similar structure with a bromophenyl group instead of a chlorophenyl group.
7-[(3-methylphenyl)methyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of “7-[(3-chlorophenyl)methyl]-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraene” lies in the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
Properties
Molecular Formula |
C16H14ClN3 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methyl]-1,2-dihydroimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C16H14ClN3/c17-13-5-3-4-12(10-13)11-20-15-7-2-1-6-14(15)19-9-8-18-16(19)20/h1-7,10H,8-9,11H2 |
InChI Key |
MEKORBXMKLKSSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-bromophenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477223.png)
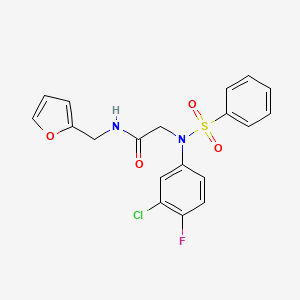


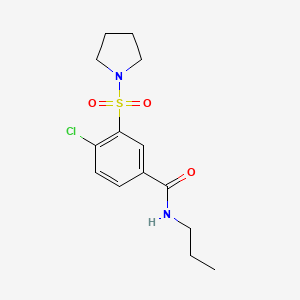
![N-{[(4-cyanophenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B12477254.png)
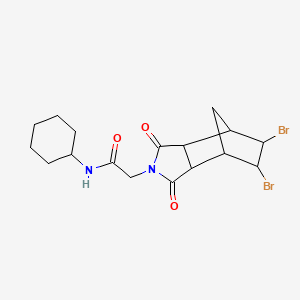
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B12477270.png)
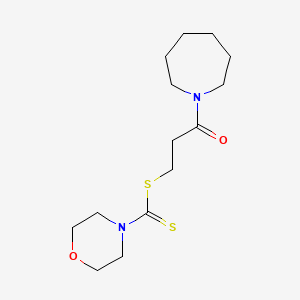
![Methyl 3-{1H-pyrrolo[2,3-B]pyridin-5-YL}prop-2-enoate](/img/structure/B12477281.png)
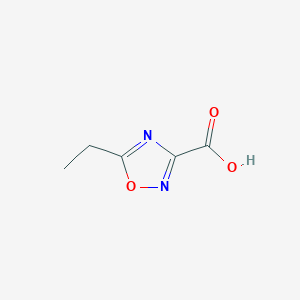
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12477295.png)
![Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12477311.png)
